[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand. It is known for its high enantioselectivity and is widely used in asymmetric synthesis. This compound is particularly valuable in the field of organic chemistry for its ability to facilitate various chemical transformations with high precision .
Preparation Methods
The synthesis of [S®]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide involves several steps. One common method includes the reaction of a suitable phosphine precursor with a chiral sulfinamide. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the process may require the presence of a base like triethylamine to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[S®]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide has numerous applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of drugs that require high enantioselectivity.
Mechanism of Action
The mechanism of action of this compound involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the resulting products. The molecular targets include various metal ions, and the pathways involved often include coordination chemistry and catalytic cycles that lead to the formation of enantiomerically enriched products.
Comparison with Similar Compounds
Similar compounds include other chiral phosphine ligands such as:
- [S®]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide
- [S®]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide
What sets [S®]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide apart is its high steric hindrance and electron-rich nature, which contribute to its superior performance in asymmetric synthesis .
Properties
IUPAC Name |
(R)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h14-15,20-23,26H,8-13,16-19H2,1-7H3/t26-,32-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXOXQPJSTCQV-HVIPQOSHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)[S@](=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48NOPS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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